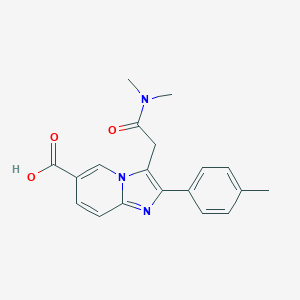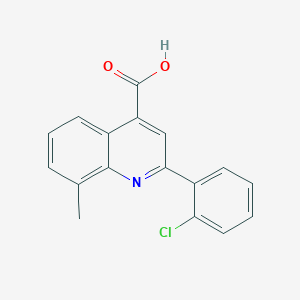
5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acid, also known as Ciprofloxacin, is a widely used antibiotic that belongs to the class of fluoroquinolones. It is a synthetic compound that was first introduced in the market in 1987 and has since been used to treat a wide range of bacterial infections. Ciprofloxacin is known for its broad-spectrum activity against both gram-positive and gram-negative bacteria, making it an important tool in the fight against infectious diseases.
Mécanisme D'action
5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn works by inhibiting the bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication and transcription. This leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial death.
Effets Biochimiques Et Physiologiques
5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn has been shown to have a number of biochemical and physiological effects, including the inhibition of bacterial DNA synthesis, the disruption of bacterial cell membranes, and the inhibition of bacterial protein synthesis. It has also been shown to have immunomodulatory effects, including the modulation of cytokine production and the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn is a widely used antibiotic in laboratory experiments due to its broad-spectrum activity against both gram-positive and gram-negative bacteria. However, it is important to note that the use of antibiotics in laboratory experiments can have unintended consequences, including the development of antibiotic-resistant strains of bacteria.
Orientations Futures
There are several areas of future research that could be explored with regards to 5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn. These include the development of new analogs with improved activity against antibiotic-resistant bacteria, the exploration of its immunomodulatory effects, and the investigation of its potential use in the treatment of viral infections. Additionally, the potential long-term effects of 5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn on the microbiome and the development of antibiotic resistance should be further studied.
Méthodes De Synthèse
The synthesis of 5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn involves several steps, starting from the condensation of 3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid with ethyl oxalyl chloride to form 1-ethyl-6,7-dihydro-4-hydroxy-3-quinolinecarboxylic acid. This intermediate is then reacted with phosgene to form 1-ethyl-6,7-dihydro-4-oxo-3-quinolinecarboxylic acid, which is subsequently condensed with piperazine to form 5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn.
Applications De Recherche Scientifique
5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn has been extensively studied for its antibacterial properties and has been used to treat a wide range of bacterial infections, including urinary tract infections, respiratory tract infections, skin and soft tissue infections, and gastrointestinal infections. It has also been used in the treatment of anthrax and other bioterrorism-related infections.
Propriétés
Numéro CAS |
19746-58-8 |
|---|---|
Nom du produit |
5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acid |
Formule moléculaire |
C11H7NO5 |
Poids moléculaire |
233.18 g/mol |
Nom IUPAC |
8-oxo-5H-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C11H7NO5/c13-10-5-1-8-9(17-4-16-8)2-7(5)12-3-6(10)11(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |
Clé InChI |
SNHCYVGJJIKKNG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3)C(=O)O |
SMILES canonique |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3)C(=O)O |
Autres numéros CAS |
19746-58-8 |
Synonymes |
5,8-dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(E)]-(9CI)](/img/structure/B26863.png)
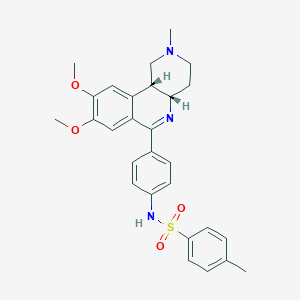
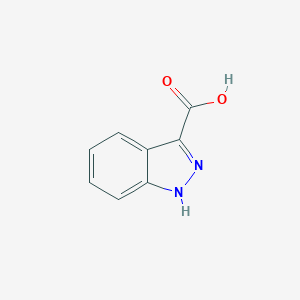
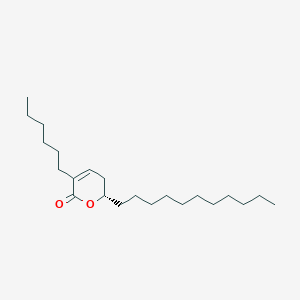
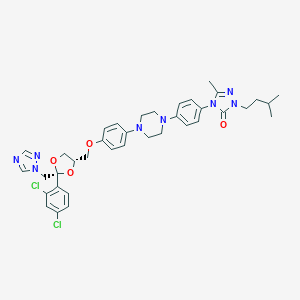
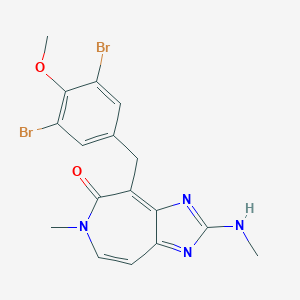
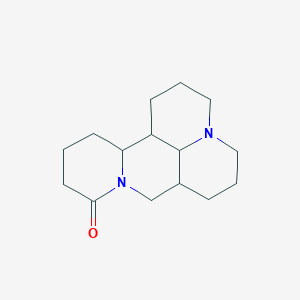
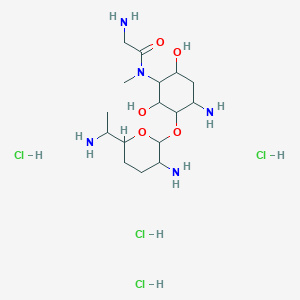
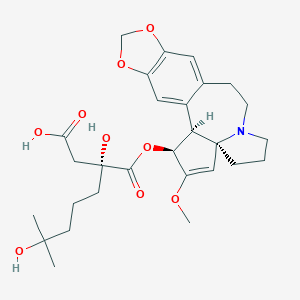
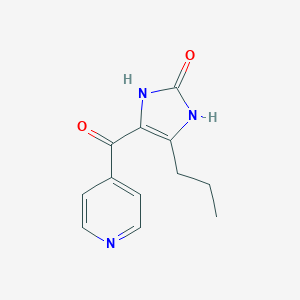
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid](/img/structure/B26896.png)
